molecular formula C18H24N4O2 B6751225 1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea

1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea

Cat. No.: B6751225
M. Wt: 328.4 g/mol
InChI Key: IBQRWTSCLLROGV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a cyclobutyl group, and a urea moiety

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-11-15(22(2)21-13)19-17(24)20-16(14-7-4-3-5-8-14)18(12-23)9-6-10-18/h3-5,7-8,11,16,23H,6,9-10,12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQRWTSCLLROGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC(C2=CC=CC=C2)C3(CCC3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 2,5-dimethyl-1,3-diketone with hydrazine hydrate under reflux conditions.

    Cyclobutyl Group Introduction: The cyclobutyl group is introduced via a cycloaddition reaction, where a suitable cyclobutene derivative reacts with the pyrazole intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea moiety. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of an amine from the urea moiety.

    Substitution: Introduction of nitro or halogen groups onto the pyrazole ring.

Scientific Research Applications

1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agricultural Chemistry: Potential use as a pesticide or herbicide due to its unique chemical structure.

    Materials Science: Could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating their function. The hydroxymethyl and urea groups could form hydrogen bonds with active sites, while the pyrazole ring may participate in π-π interactions.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylpyrazol-3-yl)-3-phenylurea: Lacks the cyclobutyl group, which may affect its reactivity and applications.

    1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclopropyl]-phenylmethyl]urea: Contains a cyclopropyl group instead of a cyclobutyl group, potentially altering its chemical properties and biological activity.

Uniqueness

1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea is unique due to the presence of the cyclobutyl group, which can introduce strain and affect the compound’s reactivity and interaction with biological targets. This structural feature may enhance its potential as a versatile compound in various applications.

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